N-Boc-N,1-dimethyl-L-tryptophan
Description
N-Boc-N,1-dimethyl-L-tryptophan is a modified tryptophan derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and methyl groups on the indole nitrogen (N1) and the side-chain amino group (N). This compound is widely utilized in peptide synthesis and medicinal chemistry due to its enhanced stability and tailored reactivity imparted by the Boc and dimethyl groups. The Boc group protects the amino functionality during synthetic steps, while the dimethyl modifications influence steric and electronic properties, affecting solubility, metabolic stability, and intermolecular interactions .
Properties
IUPAC Name |
(2S)-3-(1-methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20(5)15(16(21)22)10-12-11-19(4)14-9-7-6-8-13(12)14/h6-9,11,15H,10H2,1-5H3,(H,21,22)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQVIPFCOYBZJD-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CN(C2=CC=CC=C21)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CN(C2=CC=CC=C21)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Boc Protection Followed by Indole N-Alkylation
This approach involves sequential protection of the α-amino group and alkylation of the indole nitrogen.
Steps :
-
Boc Protection :
-
Indole N-Alkylation :
Key Considerations :
Method 2: Esterification Prior to Alkylation
Esterification of the carboxylic acid improves solubility and reactivity during alkylation.
Steps :
-
Esterification :
-
Alkylation :
-
Deprotection :
Method 3: Use of Mesylates for Alkylation
This method employs methyl mesylate for controlled alkylation, often used in peptide dendrimer synthesis.
Steps :
Advantages :
-
Mild Conditions : Avoids harsh bases like NaOH, preserving stereochemistry.
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Yield : ~35–40% for analogous N1-alkyl tryptophan derivatives.
Critical Reaction Parameters
Table 1: Optimized Conditions for Key Reactions
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
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¹H-NMR : Peaks at δ 3.36 (m, 2H, CH₂), 4.28 (t, 1H, α-CH), and 7.60 (d, 1H, Ind-7-H).
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Melting Point : 105.9–108.4°C for analogous N1-alkyl derivatives.
Challenges and Innovations
Stereochemical Control
Scalability
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Catalytic Hydrogenation : Used in peptide coupling steps to improve yields.
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Palladium-Catalyzed Reactions : Heck coupling for indole ring formation (alternative route).
Comparative Analysis of Methods
Table 2: Method Comparison
Applications in Peptide Synthesis
This compound serves as a building block in:
Chemical Reactions Analysis
Types of Reactions
N-Boc-N,1-dimethyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced tryptophan derivatives.
Substitution: Deprotected tryptophan with a free amino group.
Scientific Research Applications
Peptide Synthesis
N-Boc-N,1-dimethyl-L-tryptophan is widely utilized in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). Its structure allows for the incorporation of tryptophan residues into peptides, which can enhance the biological activity and stability of the resulting compounds. The Boc (tert-butoxycarbonyl) protecting group provides a convenient method for the selective deprotection of the amino group during peptide assembly.
Case Study: Peptide Dendrimers
A study demonstrated the use of N-alkyl tryptophan derivatives, including this compound, in creating peptide dendrimers. These dendrimers exhibited selective cytotoxicity toward glioblastoma cells while sparing normal human astrocytes, indicating their potential for targeted cancer therapies .
Drug Development
The compound plays a crucial role in pharmaceutical research, particularly in developing peptide-based drugs. Peptides derived from this compound can offer targeted therapeutic effects with reduced side effects compared to traditional small molecules.
Case Study: LAT1 Inhibition
Research has explored derivatives of L-tryptophan as inhibitors of the L-type amino acid transporter LAT1 (SLC7A5), which is implicated in various cancers. The derivatives showed promising inhibition profiles, suggesting that modifications to the tryptophan structure can lead to novel therapeutic agents .
Bioconjugation Techniques
This compound is also used in bioconjugation techniques, facilitating the attachment of peptides to other biomolecules such as antibodies or nanoparticles. This enhances drug delivery systems by improving the specificity and efficacy of therapeutic agents.
Application Example: Antibody-Drug Conjugates
In bioconjugation applications, this compound can be utilized to link peptides with antibodies for targeted delivery to specific tissues or cells, improving the therapeutic index of drugs .
Research in Neuroscience
Due to tryptophan's role as a precursor to serotonin, this compound has applications in neuroscience research. It aids in studying neurotransmitter pathways and understanding mood disorders.
Implications for Mood Disorders
Studies indicate that modifications of tryptophan can influence serotonin levels and receptor interactions, providing insights into potential treatments for depression and anxiety disorders .
Protein Engineering
The compound is instrumental in protein engineering efforts aimed at modifying proteins to enhance their stability or activity. By incorporating this compound into protein structures, researchers can explore structure-function relationships more effectively.
Example: Modified Protein Stability
Research has shown that proteins engineered with tryptophan derivatives exhibit improved thermal stability and resistance to denaturation, making them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-Boc-N,1-dimethyl-L-tryptophan involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The Boc group protects the amino group during synthesis, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in further chemical reactions or interactions with biological targets .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes critical physicochemical properties and structural differences between N-Boc-N,1-dimethyl-L-tryptophan and related compounds:
*Calculated based on analogous structures.
Physicochemical Properties
- Solubility : The dimethyl groups in this compound increase hydrophobicity compared to N-Boc-L-tryptophan, reducing aqueous solubility but enhancing compatibility with organic solvents like DMF .
- Stability : Boc protection enhances resistance to acidic conditions, while methylation at N1 may reduce susceptibility to oxidative degradation of the indole ring .
Biological Activity
N-Boc-N,1-dimethyl-L-tryptophan is a synthetic derivative of the amino acid L-tryptophan, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a dimethyl substitution on the nitrogen atom. This compound is gaining attention in various fields such as medicinal chemistry, biochemistry, and pharmacology due to its unique biological properties and applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the protection of the amino group of L-tryptophan with a Boc group and subsequent N-methylation. This modification enhances its stability and solubility, making it an effective building block for peptide synthesis.
This compound exhibits its biological activity primarily through its incorporation into peptides and proteins. This incorporation can influence the structural and functional properties of these biomolecules. The Boc group serves to protect the amino group during synthesis, preventing unwanted side reactions, which is crucial for maintaining the integrity of complex peptide structures.
1. Peptide Synthesis
This compound is widely utilized in solid-phase peptide synthesis (SPPS), allowing researchers to create complex peptide sequences with high purity and yield. Its incorporation into peptides can enhance their pharmacological properties by modulating interactions with biological targets.
2. Drug Development
This compound plays a significant role in pharmaceutical research, particularly in developing peptide-based drugs. These drugs can offer targeted therapeutic effects with fewer side effects compared to traditional small molecules . For instance, derivatives of tryptophan have been explored for their potential in treating various conditions, including cancer and mood disorders.
3. Immunomodulation
Research has shown that tryptophan metabolites can influence immune responses. For example, this compound has been studied for its effects on indoleamine 2,3-dioxygenase (IDO) pathways, which are crucial in regulating immune tolerance and inflammation .
Case Study: Antiviral Activity
In a study evaluating the antiviral properties of tryptophan derivatives against enterovirus A71 (EV-A71), it was found that certain modifications to tryptophan enhanced its inhibitory activity against viral infections. This highlights the potential of this compound as a candidate for developing antiviral agents .
Comparative Analysis
A comparative analysis of various tryptophan derivatives has shown that modifications significantly affect their biological activities. For instance, N-methylation at the indole nitrogen enhances solubility and bioavailability while maintaining or enhancing biological activity .
Data Tables
The following table summarizes key findings from recent studies on this compound and related compounds:
Q & A
Q. Methodological Answer :
- Reaction Optimization : Use tert-butoxycarbonyl (Boc) protection of the amino group in L-tryptophan, followed by dimethylation at the indole nitrogen and α-amino position. Employ anhydrous dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base for methylation .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid, detection at 280 nm) .
- Yield Enhancement : Adjust reaction time (typically 12–24 hours) and temperature (0–25°C) to minimize side reactions. Monitor intermediates using thin-layer chromatography (TLC) .
(Basic) Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?
Q. Methodological Answer :
- Spectroscopic Characterization :
- Purity Assessment :
(Advanced) How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?
Q. Methodological Answer :
- Accelerated Degradation Studies :
- Kinetic Analysis : Calculate degradation rate constants () and half-life () under each condition. Use Arrhenius plots to predict shelf life .
(Advanced) What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts during synthesis?
Q. Methodological Answer :
- Systematic Replication : Repeat experiments with controlled variables (e.g., reagent purity, inert atmosphere) to isolate error sources .
- Byproduct Identification : Use LC-MS/MS to characterize side products. Cross-reference with computational predictions (e.g., DFT calculations for reaction pathways) .
- Statistical Analysis : Apply multivariate regression to identify critical factors (e.g., temperature, stoichiometry) affecting yield. Use software like R or Python for data modeling .
(Advanced) How can computational modeling predict the reactivity and stereochemical outcomes of this compound in novel reactions?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s conformation in solution to predict steric hindrance or regioselectivity .
- Density Functional Theory (DFT) : Calculate activation energies for potential reaction pathways (e.g., nucleophilic substitution at the Boc group) using Gaussian or ORCA software .
- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic stability .
(Basic) What ethical and safety guidelines apply to preclinical studies involving this compound?
Q. Methodological Answer :
- Animal Welfare : Follow NIH guidelines for humane endpoints, including dose-limiting toxicity assessments and Institutional Animal Care and Use Committee (IACUC) approvals .
- Chemical Safety : Use fume hoods for handling volatile reagents (e.g., DMF). Document Material Safety Data Sheets (MSDS) for all chemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
